[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride
CAS No.: 1240590-71-9
Cat. No.: VC11735616
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
* For research use only. Not for human or veterinary use.
amine hydrochloride - 1240590-71-9](/images/structure/VC11735616.png)
Specification
CAS No. | 1240590-71-9 |
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Molecular Formula | C14H22ClNO |
Molecular Weight | 255.78 g/mol |
IUPAC Name | N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-4-5-13-6-8-14(16-3)9-7-13;/h4-9,12,15H,10-11H2,1-3H3;1H/b5-4+; |
Standard InChI Key | JLLRKIAMGUULOH-FXRZFVDSSA-N |
Isomeric SMILES | CC(C)CNC/C=C/C1=CC=C(C=C1)OC.Cl |
SMILES | CC(C)CNCC=CC1=CC=C(C=C1)OC.Cl |
Canonical SMILES | CC(C)CNCC=CC1=CC=C(C=C1)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is an amine hydrochloride salt with the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.78 g/mol . Its structure comprises a trans-configuration (2E) propenyl group linked to a 4-methoxyphenyl ring, coupled with a 2-methylpropyl (isobutyl) amine moiety. The hydrochloride salt enhances solubility in polar solvents, a critical property for its handling in laboratory and industrial settings.
Key Structural Features:
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4-Methoxyphenyl Group: Introduces electron-donating effects via the methoxy substituent, influencing reactivity in electrophilic aromatic substitution reactions.
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Trans-Propenyl Linkage: The E-configuration of the double bond imposes steric constraints, affecting conformational flexibility and interaction with biological targets.
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Isobutyl Amine: The branched alkyl chain may enhance lipid solubility, potentially impacting pharmacokinetic properties.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₄H₂₂ClNO |
Molecular Weight | 255.78 g/mol |
CAS Number | 1240590-71-9 |
Solubility | Polar solvents (e.g., water, methanol) |
Stability | Hydroscopic; requires anhydrous storage |
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its amine and aromatic moieties:
Amine Group Reactions:
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Deprotonation: Treatment with a strong base (e.g., NaOH) liberates the free amine, enabling further alkylation or acylation.
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Oxidation: Exposure to oxidizing agents like KMnO₄ may yield imines or nitro derivatives, though the steric bulk of the isobutyl group could hinder such reactions.
Aromatic Substitution:
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The 4-methoxyphenyl ring undergoes electrophilic substitution at the ortho and para positions. For example, nitration with HNO₃/H₂SO₄ would produce nitro derivatives, while bromination introduces bromine atoms.
Propenyl Group Modifications:
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Hydrogenation over palladium catalysts would saturate the double bond, generating a fully saturated alkyl chain.
Hypothesized Biological Activity and Applications
Although direct studies on this compound are scarce, structural analogs provide insights into potential biological interactions:
Enzyme Inhibition:
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The methoxyphenyl group is a common pharmacophore in inhibitors of cytochrome P450 enzymes and serotonin receptors. Molecular docking studies suggest potential affinity for these targets, though experimental validation is required .
Central Nervous System (CNS) Effects:
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Secondary amines with arylpropenyl motifs often display affinity for monoamine transporters. This compound could serve as a precursor for antidepressants or stimulants, contingent on functional group optimization.
Comparative Analysis with Structural Analogs
To contextualize its properties, this compound is compared to related amines:
Table 2: Comparative Properties of Amine Hydrochlorides
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
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(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C₁₄H₂₂ClNO | 255.78 | Methoxyphenyl, propenyl, isobutyl |
(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride | C₁₃H₂₂ClN | 227.77 | Phenyl, propyl, isobutyl |
3-Phenylpropylamine hydrochloride | C₉H₁₄ClN | 171.67 | Phenyl, propyl |
Key Differences:
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The methoxyphenyl group in the target compound enhances electron density compared to simple phenyl analogs, altering reactivity in aromatic substitutions.
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The trans-propenyl linkage introduces geometric rigidity absent in saturated analogs, potentially affecting binding to biological targets.
Research Gaps and Future Directions
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Synthetic Optimization:
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Detailed kinetic studies are needed to identify optimal conditions for the Wittig or Heck coupling steps.
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Green chemistry approaches (e.g., solvent-free reactions) could improve sustainability.
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Biological Screening:
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In vitro assays against enzyme libraries (e.g., kinases, phosphodiesterases) would elucidate therapeutic potential.
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Toxicity profiling in cell cultures is essential to assess safety for pharmacological use.
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Material Science Applications:
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The compound’s amine group could act as a ligand in metal-organic frameworks (MOFs), warranting exploration in catalysis or gas storage.
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